Butafox
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[butylamino(fluoro)phosphoryl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20FN2OP/c1-3-5-7-10-13(9,12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACTUOFNNKVEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNP(=O)(NCCCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20FN2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207740 | |
| Record name | Butafox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-69-2 | |
| Record name | Phosphorodiamidic fluoride, N,N′-dibutyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butafox | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butafox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Chemical Transformations of Butafox
Novel Methodologies for the Stereoselective Synthesis of Butafox and its Derivatives
Stereoselective synthesis, the controlled production of a specific stereoisomer of a compound, is a critical area in organic chemistry, particularly in the synthesis of biologically active molecules where stereochemistry can significantly impact efficacy and safety profmcdarby.comamazon.com. While general principles and novel methodologies for achieving stereoselectivity in chemical synthesis, including the synthesis of various derivatives, are widely studied sci-toys.commdpi.comnih.govrsc.orgrsc.org, specific applications of these advanced techniques for the stereoselective synthesis of this compound or its derivatives were not detailed in the search results. Research in this area for organophosphorus compounds with chiral centers, such as some phosphorodiamidic fluorides, would typically involve the design of synthetic routes employing chiral catalysts, auxiliaries, or starting materials to control the formation of stereocenters amazon.com.
Mechanistic Investigations of Phosphorylation and Fluorination Pathways in this compound Synthesis
Understanding the detailed reaction mechanisms, including phosphorylation and fluorination pathways, is fundamental to optimizing chemical synthesis and predicting reaction outcomes nih.govhokudai.ac.jp. Phosphorylation pathways are extensively studied in various chemical and biological contexts, often involving the formation of phosphate (B84403) esters or amides plos.orgnih.govmdpi.comresearchgate.net. Fluorination reactions, which introduce fluorine atoms into molecules, can proceed through various mechanisms, including nucleophilic, electrophilic, or radical pathways, depending on the reagent and substrate soton.ac.uknih.govolemiss.eduresearchgate.netumn.edu. While this compound contains both phosphorus and fluorine atoms, detailed mechanistic investigations specifically focused on the phosphorylation and fluorination steps involved in the synthesis of this compound itself were not found in the provided information. Such studies would typically involve spectroscopic analysis, kinetic experiments, and computational modeling to elucidate transition states and intermediates.
Catalytic Approaches to Enhance Efficiency and Selectivity in this compound Production
Catalysis plays a crucial role in modern chemical synthesis by increasing reaction rates, improving selectivity, and enabling more sustainable processes rsc.orgovgu.defrontiersin.orgmdpi.com. Various types of catalysts, including metal-based catalysts, organocatalysts, and biocatalysts, are employed to achieve desired chemical transformations efficiently rsc.orgovgu.defrontiersin.orgmdpi.com. While catalytic methods are widely applied in the synthesis of organophosphorus compounds and fluorinated molecules mdpi.comorganic-chemistry.org, specific catalytic approaches developed or utilized to enhance the efficiency and selectivity in the production of this compound were not described in the search results. Research in this area for this compound would likely explore different catalyst systems to optimize yield, reduce byproducts, and potentially control stereochemistry.
Computational Chemistry Approaches to this compound Synthesis Prediction
Information regarding the chemical compound "this compound" is not available in published scientific literature, preventing the creation of the requested article.
Despite a comprehensive search for the chemical compound "this compound," no data pertaining to its molecular and cellular pharmacology, receptor and enzyme binding dynamics, biophysical characteristics, or effects on intracellular signaling and cellular homeostasis could be located in publicly accessible scientific databases and literature.
The absence of scientific evidence and research findings makes it impossible to generate a thorough, informative, and scientifically accurate article that adheres to the user's specified outline. The requested sections on elucidation of specific receptor and enzyme binding, biophysical characterization, modulation of intracellular signaling cascades, and induced changes in cellular homeostasis cannot be addressed without foundational research data.
Therefore, the user's request to generate an English article focusing solely on the chemical compound "this compound" with the provided detailed structure cannot be fulfilled at this time due to the lack of available scientific information.
Environmental Dynamics and Ecotoxicological Research of Butafox
Environmental Fate Processes of Butafox: Hydrolysis, Photolysis, and Volatilization
The environmental fate of a chemical substance describes its transport, transformation, and accumulation in the environment, including processes such as degradation, hydrolysis, and oxidation. numberanalytics.com Abiotic degradation, which includes hydrolysis and photolysis, evaluates the impact of sunlight and water on a chemical substance. ies-ltd.ch
Hydrolysis is a process of chemical decomposition induced by water, and its rate can be dependent on pH. ies-ltd.chherts.ac.uk The hydrolysis half-life of a chemical in water helps estimate its persistence in an aqueous environment. ies-ltd.ch
Photolysis is the chemical decomposition induced by light or other radiant energy. ies-ltd.chherts.ac.uk Photochemical processes can be significant in determining the fate of organic pollutants in aquatic environments. herts.ac.uk The rate of photolysis in the aquatic environment is often expressed as a DT50 (the time required for the concentration to decline by 50%). herts.ac.uk
Volatilization is the process by which a substance moves from a solid or liquid phase into the gas phase. Henry's Law Constant provides an indication of a chemical's preference for air relative to water, reflecting its volatility. herts.ac.uk The percentage of an applied dose lost from plant or soil surfaces due to volatilization over a specific timeframe (often 24 hours) is used to assess its significance as a dissipation route. herts.ac.uk A volatilization rate of 20% or higher is typically considered a trigger for concern. herts.ac.uk
Microbial Degradation Pathways and Metabolites of this compound in Soil and Aquatic Ecosystems
Microbial degradation is a primary mechanism for the breakdown and detoxification of many organic substances, including pesticides, in soil and water. scielo.org.mxfrontiersin.org Microorganisms such as bacteria and fungi possess the enzymes and metabolic pathways necessary to break down organic compounds. scielo.org.mxfrontiersin.org This process can involve partial transformation or complete mineralization, where organic compounds are converted into inorganic compounds like carbon dioxide and water. nih.govmdpi.com
The ability of microorganisms to degrade organic compounds is influenced by various ecological factors, including soil type, salinity, temperature, pH, and the availability of carbon and nitrogen sources. frontiersin.org Many metabolic pathways for the degradation of organic compounds are orchestrated by enzymes, particularly hydrolases and oxidoreductases. nih.gov Hydrolases often play a key role in the initial step of degradation, such as the hydrolysis of ester or amide bonds in compounds like carbamate (B1207046) pesticides. nih.gov
While specific microbial degradation pathways and metabolites of this compound were not detailed in the provided search results, research on the microbial degradation of other pesticides provides insight into these processes. For example, carbamate pesticides are often degraded by bacterial species through hydrolysis of the carbamate ester or amide linkage, leading to the formation of hydrolysis products. nih.gov The subsequent fate of the remaining carbon skeleton can vary depending on the microbial species and environmental conditions. nih.gov Studies on diuron, a phenylurea herbicide, show that microbial degradation can involve N-demethylation of a urea (B33335) group, generating metabolites. researchgate.net
Microorganisms can potentially utilize xenobiotic contaminants as sources of carbon or nitrogen to support their growth and metabolic activities. frontiersin.org The persistence of pesticides in the environment is a significant concern due to their potential toxicity to non-target organisms. frontiersin.org Bioremediation strategies utilizing degrading bacterial strains are being explored as environmentally friendly methods for removing herbicides and other pollutants from the environment. researchgate.net
Bioavailability and Bioaccumulation Potential of this compound in Environmental Compartments
Bioavailability refers to the extent to which a substance is available for uptake by organisms. numberanalytics.comwm.edu It is a critical concept in understanding the fate and impact of pollutants in environmental systems, as the bioavailable fraction is the portion that can influence the transport, transformation, and accumulation of pollutants. numberanalytics.com Bioavailability can affect the uptake of pollutants by organisms, their degradation by microorganisms, and their sorption to soil or sediment. numberanalytics.com
Bioaccumulation is the process where organisms absorb contaminants faster than they can remove them, leading to an increase in the contaminant concentration within their tissues over time. microbe-investigations.comufz.de The potential for a chemical to bioaccumulate is an important criterion in environmental risk assessment. ufz.de Factors influencing bioavailability and bioaccumulation include the chemical's water solubility, its tendency to sorb to particulates in water or sediment, and the presence of organic matter. wm.edunih.gov
Compounds with low water solubility may still be bioaccumulated or biomagnified to high concentrations, and they can sorb to particulates which may be ingested by organisms or settle to the bottom. wm.edu Sediment-associated contaminants, while exhibiting reduced bioavailability compared to those in the water column, can still cause detrimental effects. wm.edu
The octanol-water partition coefficient (LogP) is often used as an indicator of a substance's potential to bioaccumulate; large values (typically +4 or higher) suggest a higher likelihood of bioaccumulation. herts.ac.uk Fat-soluble pesticides, which can be stored in the liver or fatty tissues, are also considered to have bioaccumulation potential and can be environmentally persistent. herts.ac.uk
While specific data on the bioavailability and bioaccumulation of this compound were not found, the general principles of bioavailability and bioaccumulation apply to all chemical compounds in the environment. Assessing the bioaccumulation potential of a chemical often involves animal testing, although in vitro biotransformation data is also being explored as a predictive tool. ufz.de However, discrepancies between in vitro predictions and in vivo bioaccumulation tests can occur due to various factors affecting biotransformation kinetics and chemical uptake. ufz.de
Ecotoxicological Effects of this compound on Non-Target Environmental Organisms and Ecosystems
Pesticides and other chemical compounds released into the environment can have adverse effects on non-target organisms and ecosystems. microbe-investigations.commdpi.comnih.govresearchgate.net These effects can range from lethal to sub-lethal impacts on growth, reproduction, behavior, and other physiological processes. nih.govresearchgate.net Assessing the toxicity of chemicals to non-target organisms is a standard part of environmental protection and pesticide registration processes. mdpi.com
Non-target organisms include a wide range of species, such as wild plants, invertebrates (e.g., insect predators and pollinators, earthworms), and vertebrates (e.g., amphibians, reptiles, fish, birds, and mammals) that inhabit agricultural lands and surrounding areas. mdpi.comnih.gov These organisms play crucial roles in ecosystem functioning, such as soil health, pollination, and pest control. nih.gov
Pesticides can affect non-target species directly through exposure or indirectly as they move through environmental compartments like soil, water, plant tissue, and prey organisms. mdpi.com Studies have shown that pesticides can negatively affect a diverse range of non-target organisms across different taxonomic groups, including invertebrate and vertebrate animals, plants, bacteria, and fungi. researchgate.net Even pesticides designed to target specific taxa can negatively affect phylogenetically distant groups. researchgate.net
Examples of documented ecotoxicological effects of various pesticides on non-target organisms include:
Impacts on earthworms, affecting DNA integrity, enzyme activity, growth, behavior, and reproduction, even at low concentrations. nih.gov
Negative effects on honeybees, leading to reduced survival, disrupted learning and memory, and changes in foraging behavior. nih.gov
Adverse impacts on predators and parasitoids, affecting population growth, reproduction, development, longevity, and consumption. nih.gov
Toxicity to early life-stage aquatic organisms, water fleas, and fish. researchgate.net
High acute and long-term risk to birds. researchgate.net
Disruption of plant growth. researchgate.net
The widespread use of pesticides and their potential to adversely impact non-target organisms and contribute to biodiversity declines highlights the importance of thorough ecotoxicological risk assessment and the adoption of sustainable management practices, such as integrated pest management, to minimize environmental impact. microbe-investigations.comnih.govresearchgate.net
While specific ecotoxicological data for this compound on various non-target organisms and ecosystems were not found in the provided search results, the general principles of pesticide ecotoxicology and the documented effects of other compounds underscore the potential for this compound to exert similar impacts. Further research specifically focusing on the ecotoxicological profile of this compound is necessary to fully understand its risks to the environment.
Advanced Analytical Techniques for Butafox Detection and Characterization
High-Resolution Chromatographic and Spectrometric Methods for Butafox Quantification in Complex Matrices (e.g., GC-MS, HPLC-MS)
High-resolution chromatographic techniques coupled with mass spectrometry are indispensable tools for the separation, identification, and quantification of this compound, particularly in complex samples where interfering substances may be present. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are prominent examples of such hyphenated techniques.
GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds. While the direct analysis of some reactive fluorine compounds by GC-MS can be challenging due to potential degradation of the stationary phase, certain fluorinated organic compounds are amenable to this technique. researchgate.net For compounds that are not sufficiently volatile or are thermally labile, HPLC-MS offers a powerful alternative. HPLC-MS allows for the separation of a wide range of compounds in liquid phase before their introduction into a mass spectrometer.
The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides enhanced specificity and sensitivity, which is often required for quantifying analytes present at low concentrations in complex matrices. nih.gov This technique utilizes multiple stages of mass analysis to isolate and fragment the target compound, providing a highly selective detection method. HPLC-MS/MS has been successfully applied for the quantification of various compounds, including pharmaceutical drugs, environmental pollutants, and metabolites in biological and environmental samples. fda.govsciex.comorganomation.com
Method validation is a crucial step in ensuring the reliability of chromatographic and spectrometric methods for this compound quantification. This involves assessing parameters such as specificity, sensitivity (including limits of detection, LOD, and limits of quantification, LOQ), linearity, accuracy, and precision. nih.gov For instance, in the quantification of short-chain fatty acids by HPLC-MS/MS, method validation included determining LOD and LOQ values, assessing recovery rates, and evaluating matrix effects. nih.gov Linearity with a high coefficient of determination (R² ≥ 0.995) indicates a proportional relationship between analyte concentration and detector response over a specific range. shimadzu.com
Data obtained from these methods can be presented in tables detailing retention times, mass spectral characteristics (e.g., precursor and product ions in MS/MS), linearity ranges, and validation parameters such as LOD, LOQ, accuracy, and precision.
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Elucidation of this compound and its Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for the detailed structural elucidation of organic molecules, including this compound and any related intermediates formed during its synthesis or degradation.
NMR spectroscopy provides information about the connectivity and relative stereochemistry of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. stanford.edumdpi.comslideshare.net One-dimensional NMR spectra (1D Proton and 1D Carbon) provide insights into the functional groups present and the electronic environment of different nuclei. slideshare.netpharmacognosy.us Chemical shifts in NMR spectra are indicative of the electronic environment and bonding of protons, while spin-spin coupling patterns reveal the number of neighboring nuclei. slideshare.net Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide correlations between nuclei, helping to establish connectivity and piece together the molecular structure. pharmacognosy.us
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystalline substance. patnawomenscollege.inscribd.com By analyzing the diffraction pattern produced when X-rays interact with a crystal, a three-dimensional picture of the electron densities can be generated. patnawomenscollege.in This provides precise information about the mean position of atoms, covalent bonding, and crystallographic disorder within the molecule. patnawomenscollege.in X-ray crystallography is considered a reliable method for structural analysis and is widely used across various scientific disciplines, including chemistry and pharmaceuticals. patnawomenscollege.in However, it requires the availability of a suitable crystal of the compound of interest, which can sometimes be a challenging prerequisite. patnawomenscollege.in
While NMR is particularly valuable for determining the structure of organic molecules in solution, X-ray crystallography provides definitive solid-state structural information. The combination of data from both techniques can provide a comprehensive understanding of the molecular structure of this compound and its intermediates.
Development and Validation of Immunochemical Assays for this compound Detection
Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISA), offer a sensitive and often high-throughput approach for the detection of specific compounds by utilizing the highly specific binding between antibodies and their target antigens. nih.govnih.gov The development of immunochemical assays for this compound detection would involve generating antibodies that specifically recognize the this compound molecule.
These assays can be designed for both qualitative screening and quantitative analysis, offering advantages such as high sensitivity, with detection limits potentially as low as 10-12 M, and relatively rapid analysis with minimal sample pretreatment. nih.gov The initial development cost of a specific immunoassay can be significant, but the cost per test can be low once the assay is established. nih.gov
Validation of immunochemical assays for this compound detection would involve demonstrating their specificity for this compound, sensitivity (LOD and LOQ), accuracy, and precision in relevant sample matrices. This ensures the reliability and suitability of the assay for its intended purpose. While the provided search results discuss immunochemical assays in general contexts like food analysis and detection of pathogens or immunoglobulins, the principles and validation approaches are applicable to the potential development of a this compound-specific immunoassay. nih.govnih.govfrontiersin.org
Miniaturized Analytical Devices and Biosensors for this compound Monitoring
The development of miniaturized analytical devices and biosensors represents a growing area in chemical analysis, offering the potential for portable, rapid, and cost-effective monitoring of compounds like this compound. Miniaturization aims to reduce the size of analytical systems, decrease reagent and solvent consumption, and enable on-site analysis. cranfield.ac.uknih.govspectroscopyonline.com
Miniaturized analytical systems can integrate various laboratory functions on a single chip, often referred to as lab-on-a-chip or micro-total-analytical systems (µTAS). cranfield.ac.ukspectroscopyonline.com These devices can incorporate miniaturized versions of techniques such as spectrometry, separation methods, and electrochemical detection. elsevier.com
Biosensors are a type of miniaturized analytical device that combine a biological recognition element (e.g., antibodies, enzymes, or nucleic acids) with a physicochemical detector to sense specific analytes. frontiersin.orgmdpi.com The biological component provides the selectivity for the target compound, while the detector translates the biological recognition event into a measurable signal. mdpi.com Biosensors are being explored for various applications, including the detection of metabolites, pathogens, and environmental contaminants. frontiersin.orgmdpi.comfrontiersin.org
For this compound monitoring, miniaturized devices and biosensors could potentially offer advantages for field deployment or rapid screening. A this compound-specific biosensor would require a biorecognition element that selectively binds to this compound. Advances in nanotechnology are contributing to the improved design and performance of biosensors, enhancing their affinity, selectivity, and efficacy. mdpi.com While the provided search results discuss the general principles and applications of miniaturized analytical systems and biosensors, specific examples for this compound were not found, indicating this may be an area for future research and development.
| Analytical Technique | Principle | Application for this compound Analysis | Key Advantages | Potential Challenges |
| GC-MS | Separates volatile/semi-volatile compounds, identifies by mass spectrum. | Quantification in suitable matrices | High sensitivity and specificity for volatile compounds | Requires volatility; potential column degradation by reactive species |
| HPLC-MS (including MS/MS) | Separates compounds in liquid phase, identifies/quantifies by mass spectrometry. | Quantification in complex matrices, including non-volatile | Suitable for a wide range of compounds; high sensitivity and specificity with MS/MS | Matrix effects can influence results |
| NMR Spectroscopy | Analyzes magnetic properties of nuclei to determine structure. | Structural elucidation of this compound and intermediates | Provides detailed information on connectivity and stereochemistry | Requires sufficient sample quantity and purity |
| X-ray Crystallography | Analyzes X-ray diffraction pattern of crystals to determine 3D structure. | Definitive solid-state structural elucidation | Provides precise atomic arrangement | Requires suitable crystals |
| Immunochemical Assays | Uses antibody-antigen binding for detection. | Potential for sensitive and high-throughput detection | High sensitivity and specificity; rapid analysis | Requires specific antibody development; potential for cross-reactivity |
| Miniaturized Devices and Biosensors | Integrates analytical functions on a small scale, often with a biorecognition element. | Potential for portable and rapid monitoring | Portability, speed, reduced sample/reagent volume | Development challenges; potential for lower sensitivity/specificity compared to lab-scale methods |
Emerging Research Paradigms and Future Directions for Butafox Studies
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Butafox Research
Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput methods for analyzing biological molecules on a large scale to offer comprehensive insights into the structure, function, and dynamics of organisms humanspecificresearch.orgazolifesciences.compatheon.com. Their application in chemical research, particularly in understanding the interaction of compounds with biological systems, is well-established unb.ca.
For this compound, applying omics technologies could involve studying its effects on the genetic expression (genomics and transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) of relevant organisms or biological systems. For instance, transcriptomic analysis could reveal which genes are upregulated or downregulated upon exposure to this compound, suggesting affected biological processes. Proteomics could identify changes in protein abundance and modification, providing further detail on the molecular targets or pathways influenced by the compound. Metabolomics could help in understanding how this compound affects the metabolic state of an organism, potentially identifying biomarkers of exposure or elucidating detoxification pathways. humanspecificresearch.orgazolifesciences.compatheon.comunb.ca
While specific data tables detailing this compound's impact on omics profiles are not available in the consulted literature, hypothetical data could illustrate the potential findings. For example, a metabolomics study might reveal altered concentrations of certain metabolites in a biological sample after this compound exposure, as shown in a conceptual table below:
| Metabolite | Control (Arbitrary Units) | This compound Exposure (Arbitrary Units) | Fold Change | Potential Pathway Impacted |
| Metabolite A | X | Y | Y/X | Pathway 1 |
| Metabolite B | P | Q | Q/P | Pathway 2 |
| Metabolite C | R | S | S/R | Pathway 1, Pathway 3 |
Such data, if generated, would require sophisticated bioinformatics analysis for interpretation and correlation across different omics layers to build a systems-level understanding of this compound's biological interactions. azolifesciences.comresearchgate.net
Computational Modeling and In Silico Simulations for this compound-Biological System Interactions
Computational modeling and in silico simulations are increasingly vital tools in chemical and pharmaceutical research, enabling the prediction of molecular properties, interactions, and biological activities without extensive experimental work premier-research.comrsc.orgacs.orgrsc.orgmdpi.com. These methods can accelerate research and reduce costs patheon.compremier-research.comacs.org.
For this compound, in silico approaches could be employed to predict its physical and chemical properties, its potential interactions with biological macromolecules like proteins or enzymes, and its behavior within biological systems. Techniques such as molecular docking could predict how this compound might bind to potential target sites. mdpi.com Molecular dynamics simulations could provide insights into the stability of these interactions over time. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features of this compound and related compounds with their biological effects, allowing for the prediction of activity for novel or modified structures. mdpi.com
While specific computational studies on this compound were not found, the general application of these methods is well-documented in predicting compound behavior. premier-research.comrsc.orgacs.orgrsc.orgmdpi.com For example, a hypothetical molecular docking study might yield binding affinity data for this compound with a putative protein target:
| Putative Target Protein | Predicted Binding Affinity (kcal/mol) |
| Protein Alpha | -7.5 |
| Protein Beta | -5.2 |
| Protein Gamma | -8.1 |
Such predictive modeling could guide future experimental studies by identifying the most likely biological targets or pathways for this compound. mdpi.com
Integration of Green Chemistry Principles in the Lifecycle Research of this compound
Green Chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, aiming for more sustainable and environmentally friendly chemical practices rsc.orgacs.orgrsc.orgastrazeneca.comyork.ac.uk. Integrating Green Chemistry principles into this compound research involves considering its entire lifecycle, from synthesis to use and disposal.
Future research directions could focus on developing greener synthetic routes for this compound, utilizing less hazardous reagents, minimizing waste generation, and improving energy efficiency acs.orgastrazeneca.com. This might involve exploring alternative catalysts, reaction conditions (e.g., solvent-free reactions or reactions in green solvents), or continuous flow processes astrazeneca.comyork.ac.uk.
Furthermore, Green Chemistry principles encourage designing chemicals with reduced intrinsic hazard and considering their environmental fate acs.org. Research could investigate the biodegradability and persistence of this compound in the environment and explore ways to design less persistent or more easily degradable alternatives if necessary, while maintaining desired properties. acs.org Assessing the "greenness" of processes related to this compound could involve using metrics and tools developed within Green Chemistry to quantify environmental impact. acs.org
Interdisciplinary Approaches for a Holistic Understanding of this compound in Applied Chemical Research
A holistic understanding of this compound in applied chemical research necessitates interdisciplinary approaches, drawing expertise from various scientific fields unb.caresearchgate.netuin-malang.ac.id. Given the potential interactions of this compound with biological systems and the environment, integrating knowledge from chemistry, biology, toxicology, environmental science, and computational science is crucial.
For example, understanding the biological effects of this compound (informed by omics data and computational predictions) requires collaboration between chemists synthesizing the compound, biologists studying its cellular or organismal impacts, and toxicologists assessing potential risks. humanspecificresearch.orgunb.ca Evaluating the environmental fate and impact of this compound necessitates input from environmental chemists, soil scientists, and aquatic ecologists. acs.org The development of greener synthetic methods often involves collaboration between synthetic chemists and chemical engineers. astrazeneca.comyork.ac.uk
Interdisciplinary research fosters a more comprehensive perspective, allowing researchers to connect molecular-level properties with broader biological and environmental consequences. unb.caresearchgate.netuin-malang.ac.id This integrated approach is essential for responsible development and application of chemical compounds like this compound, ensuring that research considers not only efficacy or function but also potential wider impacts. uin-malang.ac.id
Q & A
Q. What are the foundational physicochemical properties of Butafox critical for experimental design?
Q. How should researchers address conflicting data in this compound’s bioactivity profiles across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound degradation. Mitigate by:
Q. What are the best practices for synthesizing this compound with high enantiomeric purity?
Opt for asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Publish detailed synthetic procedures, including catalyst loadings, reaction times, and purification steps to ensure reproducibility .
Advanced Research Questions
Q. How can researchers design dose-response studies for this compound to minimize off-target effects in complex biological systems?
- Use a tiered approach: Start with in silico docking (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro assays (IC50/EC50 determination).
- Integrate transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify pathway-specific effects.
- Apply statistical rigor: Use nonlinear regression for curve-fitting and ANOVA for inter-group comparisons .
Q. What methodologies resolve contradictions in this compound’s mechanism of action (MOA) across published studies?
- Perform systematic meta-analyses of existing data, categorizing findings by experimental models (e.g., in vitro vs. in vivo).
- Employ CRISPR-Cas9 knockout models to validate target engagement.
- Utilize isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for direct binding affinity measurements .
Q. How should researchers integrate this compound into multi-omics frameworks to study its systemic effects?
- Combine metabolomics (LC-MS), epigenomics (ChIP-seq), and phenomics (high-content imaging) datasets.
- Use bioinformatics tools (e.g., STRING, MetaboAnalyst) for pathway enrichment analysis.
- Address batch effects via ComBat normalization and validate findings in independent cohorts .
Methodological & Reproducibility Considerations
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent toxicity data?
- Apply benchmark dose (BMD) modeling for risk assessment.
- Use mixed-effects models to account for inter-subject variability in in vivo studies.
- Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .
Q. How can researchers ensure reproducibility in this compound’s in vivo pharmacokinetic studies?
- Standardize animal models (e.g., C57BL/6 mice, Sprague-Dawley rats) and dosing regimens.
- Validate LC-MS/MS methods for plasma concentration measurements (LOQ ≤1 ng/mL).
- Publish raw pharmacokinetic parameters (AUC, Cmax, t1/2) in open-access repositories .
Data Management & Ethical Compliance
Q. What frameworks are recommended for managing large-scale this compound datasets?
Q. How should researchers address ethical gaps in this compound’s preclinical studies?
- Adhere to ARRIVE 2.0 guidelines for animal research reporting.
- Obtain IRB approval for human-derived cell line use.
- Disclose conflicts of interest and funding sources transparently .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
